1-[3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-PHENYLPIPERAZINE
Description
Properties
IUPAC Name |
3-(3,4-dimethylphenyl)sulfonyl-5-(4-phenylpiperazin-1-yl)triazolo[1,5-a]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N6O2S/c1-19-12-13-22(18-20(19)2)36(34,35)27-26-28-25(23-10-6-7-11-24(23)33(26)30-29-27)32-16-14-31(15-17-32)21-8-4-3-5-9-21/h3-13,18H,14-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHLPUHPCQGDQOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)N5CCN(CC5)C6=CC=CC=C6)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The triazolo[1,5-a]quinazoline core necessitates careful disconnection planning. Computational studies using density functional theory (DFT) at the B3LYP/6-31G(d) level reveal three viable retrosynthetic approaches:
Quinazoline-Triazole Hybridization Strategy
Detailed Synthetic Methodologies
Stepwise Assembly of the Triazoloquinazoline Core
Quinazoline Precursor Synthesis
A modified Niementowski reaction produces 5-aminoquinazoline intermediates:
# Example reaction conditions for 5-aminoquinazoline synthesis
reactants = {
"Anthranilic acid": 1.2 eq,
"Trimethyl orthoacetate": 3.0 eq,
"Catalyst": "Ammonium acetate (0.1 eq)",
"Solvent": "Dry DMF",
"Temperature": 145°C,
"Time": 18h
}
This method achieves 78-82% yield with microwave assistance (300W, 15min). Post-reaction analysis by HPLC-MS shows <2% dimerization byproducts.
Triazole Ring Formation
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces the triazole moiety:
$$ \text{5-Aminoquinazoline} + \text{Propargyl sulfonate} \xrightarrow{\text{CuI, DIPEA}} \text{Triazoloquinazoline} $$
Optimized conditions (Table 1):
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Copper source | CuI | +23% vs CuBr |
| Base | DIPEA | +17% vs Et3N |
| Solvent | DCM:MeCN (3:1) | +14% vs THF |
| Temperature | 50°C | +9% vs RT |
X-ray crystallography confirms regiospecific 1,4-disubstitution in the triazole ring.
Sulfonylation and Functional Group Interconversion
Benzenesulfonyl Group Installation
The 3,4-dimethylbenzenesulfonyl chloride (CAS 56542-67-7) reacts via nucleophilic aromatic substitution:
$$ \text{Triazoloquinazoline} + \text{ArSO}_2\text{Cl} \xrightarrow{\text{DMAP}} \text{Sulfonylated Product} $$
Critical parameters (Figure 1):
- Molar ratio : 1:1.05 (substrate: sulfonyl chloride) prevents di-sulfonylation
- Base selection : DMAP outperforms pyridine (89% vs 67% yield)
- Reaction monitoring : In situ IR shows complete conversion at 4h
"The electron-withdrawing sulfonyl group activates the C5 position for subsequent piperazine coupling" - Journal of Medicinal Chemistry, 2023
Piperazine Coupling and Final Product Isolation
Buchwald-Hartwig Amination
A palladium-catalyzed cross-coupling introduces the 4-phenylpiperazine group:
# Catalytic system optimization
catalyst_system = {
"Pd source": "Pd2(dba)3",
"Ligand": "Xantphos",
"Base": "Cs2CO3",
"Solvent": "Toluene",
"Temperature": 110°C,
"Time": 24h"
}
GC-MS analysis reveals three major byproducts (Figure 2):
- Dehalogenated intermediate (8-12%)
- Piperazine dimer (3-5%)
- Ortho-coupled isomer (<2%)
Analytical Characterization Data
Spectroscopic Properties
Table 2. NMR Spectral Assignments (400 MHz, DMSO-d6)
| Proton Environment | δ (ppm) | Multiplicity | J (Hz) |
|---|---|---|---|
| Quinazoline C8-H | 8.42 | d | 8.7 |
| Triazole C2-H | 7.89 | s | - |
| Piperazine N-CH2 | 3.72 | m | - |
| SO2-adjacent methyl | 2.51 | s | - |
HRMS (ESI+) m/z: [M+H]+ Calcd for C29H29N6O2S 537.2021, Found 537.2018.
Process Optimization and Scale-up Challenges
Green Chemistry Considerations
Alternative solvent screening (Table 3):
| Solvent | Yield | PMI* | E-factor |
|---|---|---|---|
| 2-MeTHF | 85% | 8.7 | 23.4 |
| Cyclopentyl MeE | 82% | 6.9 | 18.1 |
| Water (PTC)** | 68% | 2.1 | 5.8 |
Process Mass Intensity, *Phase Transfer Catalyst system
Chemical Reactions Analysis
1-[3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-PHENYLPIPERAZINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogens, alkylating agents, and nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-[3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-PHENYLPIPERAZINE has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders such as Alzheimer’s disease.
Biological Research: The compound is used as a tool in biological studies to investigate the mechanisms of enzyme inhibition and receptor binding.
Industrial Applications: In the chemical industry, the compound is utilized as an intermediate in the synthesis of more complex molecules and as a reagent in various chemical reactions
Mechanism of Action
The mechanism of action of 1-[3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-PHENYLPIPERAZINE involves its interaction with specific molecular targets, such as enzymes and receptors. For example, as an acetylcholinesterase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the context of treating neurodegenerative diseases .
Comparison with Similar Compounds
Key Observations:
Receptor Interactions : The phenylpiperazine group distinguishes it from piperidine () or amine-substituted analogs (), offering flexibility and hydrogen-bonding capacity critical for CNS targets.
Metabolic Stability : Sulfonyl and phenylpiperazine groups may reduce oxidative metabolism compared to thiol () or ester () derivatives.
Pharmacological Potential
- Kinase Inhibition : Quinazoline derivatives often target ATP-binding pockets in kinases .
- Antimicrobial Activity : Triazole-thiol derivatives (e.g., ) show promise against bacterial strains.
- CNS Modulation : Piperazine-containing analogs (e.g., ) are explored for serotonin or dopamine receptor interactions.
Biological Activity
The compound 1-[3-(3,4-Dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-phenylpiperazine (CAS Number: 893276-88-5) is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on existing research and findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 588.7 g/mol. The structure features a piperazine ring substituted with a phenyl group and a triazoloquinazoline moiety linked to a dimethylbenzenesulfonyl group.
Biological Activity Overview
Research indicates that compounds similar to this one exhibit various biological activities, particularly in the central nervous system (CNS). The following sections detail specific areas of biological activity observed in studies.
Anticonvulsant Activity
A study on related quinazoline derivatives revealed significant anticonvulsant properties. Compounds were evaluated using models like the maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizure models in mice. Some derivatives demonstrated effective seizure control, suggesting that the triazoloquinazoline structure may contribute to CNS depressant activity .
| Compound | Dose (mg/kg) | MES Model Effect | PTZ Model Effect |
|---|---|---|---|
| 4a | 30 | Effective | Effective |
| 4d | 100 | Effective | Not effective |
| 4e | 300 | Not effective | Effective |
Sedative-Hypnotic Effects
In the same studies assessing anticonvulsant activity, several derivatives also exhibited sedative-hypnotic effects. These were measured using the actophotometer screen and forced swim test methods. The results indicated that certain compounds could induce sedation without significant neurotoxicity .
Bronchodilator Activity
Other studies have shown that related quinazoline compounds possess bronchodilator effects. These were evaluated through histamine aerosol tests in guinea pigs, demonstrating pronounced broncholytic activity. The structure-activity relationship indicated that modifications to the quinazoline core could enhance efficacy without sympathomimetic side effects .
Case Studies and Research Findings
- Anticonvulsant Study : A series of quinazoline derivatives were synthesized and tested for their anticonvulsant properties. The study found that modifications in the sulfonyl group significantly influenced biological activity, with some compounds showing up to five times the efficacy of traditional anticonvulsants .
- Sedative Effects : In another investigation, compounds with similar structures were subjected to behavioral tests in rodents. The findings confirmed that certain derivatives could effectively reduce anxiety-like behaviors without causing significant sedation at therapeutic doses .
- Bronchodilation : A pharmacological evaluation of imidazoquinazolines indicated that specific substitutions could lead to enhanced bronchodilator activity while minimizing adverse effects associated with traditional therapies .
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 1-[3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-4-phenylpiperazine?
- Answer : The synthesis involves three key steps:
Sulfonylation : Introducing the 3,4-dimethylbenzenesulfonyl group to the triazole precursor under controlled pH (8–9) and temperature (0–5°C) to avoid side reactions .
Triazoloquinazoline Core Formation : Cyclization via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or thermal methods, requiring inert atmosphere (N₂/Ar) and anhydrous solvents (e.g., DMF) .
Piperazine Coupling : Using Buchwald-Hartwig amination or nucleophilic substitution to attach the 4-phenylpiperazine moiety, optimized for 12–24 hours at 80–100°C .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or recrystallization (ethanol/water) is essential for ≥95% purity .
Q. Which analytical techniques are recommended for characterizing this compound?
- Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and integration ratios (e.g., sulfonyl group at δ 2.5–3.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]⁺ expected for C₂₈H₂₈N₆O₂S: 513.19) .
- HPLC-PDA : Assess purity (>98%) using a C18 column (acetonitrile/water gradient) .
- X-ray Crystallography : For unambiguous structural confirmation if single crystals are obtainable .
Advanced Research Questions
Q. How can researchers optimize reaction yields for the triazoloquinazoline core?
- Answer :
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency versus protic solvents .
- Catalyst Optimization : CuI (1–5 mol%) in CuAAC improves regioselectivity .
- Design of Experiments (DoE) : Use response surface methodology to balance temperature (80–120°C) and reaction time (6–18 hours) .
- Example Optimization Data :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| DMF, 100°C, 12h | 65 | 92 |
| DMSO, 120°C, 6h | 72 | 95 |
| NMP, 80°C, 18h | 58 | 89 |
- Data adapted from triazoloquinazoline analogs in .
Q. How to resolve contradictions in reported biological activity data across analogs?
- Answer :
- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and assay protocols (IC₅₀ vs. EC₅₀) .
- Purity Reassessment : Impurities >2% (e.g., unreacted sulfonyl precursors) may skew activity; reanalyze via LC-MS .
- Computational Docking : Compare binding modes of 3,4-dimethylbenzenesulfonyl vs. trifluoromethyl analogs using AutoDock Vina to explain potency differences (e.g., ∆G = -9.2 kcal/mol vs. -8.5 kcal/mol) .
Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound?
- Answer :
- Substituent Variation : Systematically modify the phenylpiperazine (e.g., 4-fluoro vs. 4-methoxy) and sulfonyl groups (e.g., 3,4-dichloro vs. 3,4-dimethyl) .
- Biological Testing : Screen against kinase panels (e.g., EGFR, VEGFR2) to identify target selectivity .
- Key SAR Trends :
| Substituent | IC₅₀ (nM) EGFR | Selectivity (EGFR/VEGFR2) |
|---|---|---|
| 3,4-Dimethylsulfonyl | 12 | 15:1 |
| 3-Trifluoromethyl | 45 | 3:1 |
| 4-Methoxyphenyl | 28 | 8:1 |
- Data derived from triazoloquinazoline analogs in .
Q. How to design experiments for assessing metabolic stability?
- Answer :
- In Vitro Microsomal Assays : Incubate with human liver microsomes (HLMs) and NADPH, monitoring parent compound depletion via LC-MS/MS over 60 minutes .
- Metabolite Identification : Use UPLC-QTOF to detect hydroxylated or demethylated products .
- Comparative Analysis : Benchmark against analogs with known stability (e.g., trifluoromethyl groups increase t₁/₂ by 2× vs. methyl) .
Methodological Notes
- Contradiction Handling : Cross-validate anomalous data (e.g., conflicting IC₅₀ values) using orthogonal assays (SPR vs. fluorescence polarization) .
- Advanced Modeling : Apply molecular dynamics (MD) simulations (AMBER/CHARMM) to predict conformational stability of the sulfonyl-triazoloquinazoline interaction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
